N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenylquinoline-4-carboxamide
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Overview
Description
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenylquinoline-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring, and a thiophene ring, which is a five-membered ring containing sulfur. The presence of these heterocyclic structures often imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Similar compounds like chlorantraniliprole are known to bind and activate ryanodine receptors . These receptors play a crucial role in the regulation of intracellular calcium levels, which is essential for muscle contraction and other cellular processes .
Mode of Action
Chlorantraniliprole, a compound with a similar structure, operates by binding and activating ryanodine receptors . This activation results in the depletion of intracellular calcium stores, leading to muscle paralysis and death . The selectivity of Chlorantraniliprole for insect receptors is more than 350-fold that for mammalian receptors .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that the compound likely affects calcium signaling pathways due to its interaction with ryanodine receptors . The downstream effects of this interaction could include muscle paralysis and death, particularly in insects .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that the compound likely causes muscle paralysis and death, particularly in insects .
Action Environment
Similar compounds like cyantraniliprole have a low aqueous solubility and are non-volatile . They have a low mammalian toxicity and a low potential to bioaccumulate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenylquinoline-4-carboxamide can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Another approach involves the condensation reactions such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis, which are typical methods for synthesizing thiophene derivatives . These reactions generally involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and various carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The Suzuki-Miyaura coupling, due to its efficiency and scalability, is often preferred for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce the corresponding amines.
Scientific Research Applications
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenylquinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
N-(thiophen-2-yl) nicotinamide derivatives: Known for their fungicidal activities.
Uniqueness
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenylquinoline-4-carboxamide stands out due to its unique combination of a quinoline and thiophene ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2S/c1-27-25(31)23-18-12-6-8-14-22(18)32-26(23)29-24(30)19-15-21(16-9-3-2-4-10-16)28-20-13-7-5-11-17(19)20/h2-5,7,9-11,13,15H,6,8,12,14H2,1H3,(H,27,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEQKNYZYOVJNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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